ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
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Overview
Description
Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate typically involves the nitration of a benzoic acid derivative followed by esterification and subsequent attachment of the purine moiety. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The esterification is achieved by reacting the nitrated benzoic acid with ethanol in the presence of an acid catalyst. Finally, the purine derivative is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids or substituted purine derivatives.
Scientific Research Applications
Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with cellular components. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells. This compound may also exert its effects through multiple molecular targets, leading to a broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester and purine moieties.
Ethyl 3,5-dinitrobenzoate: Similar ester structure but without the purine derivative.
Propyl 3,5-dinitrobenzoate: Another ester derivative with a different alkyl group.
Uniqueness
Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is unique due to the combination of the nitro-substituted benzoate ester with a purine derivative.
Properties
CAS No. |
59921-59-4 |
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Molecular Formula |
C14H10N6O6S |
Molecular Weight |
390.33 g/mol |
IUPAC Name |
ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C14H10N6O6S/c1-2-26-14(21)8-3-7(19(22)23)4-9(20(24)25)11(8)27-13-10-12(16-5-15-10)17-6-18-13/h3-6H,2H2,1H3,(H,15,16,17,18) |
InChI Key |
IPWMNOSWXXOIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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